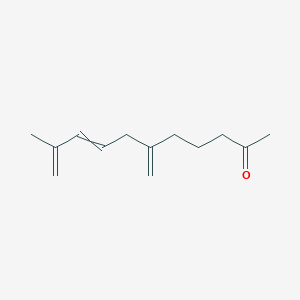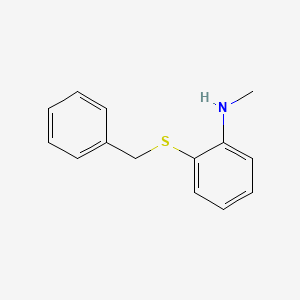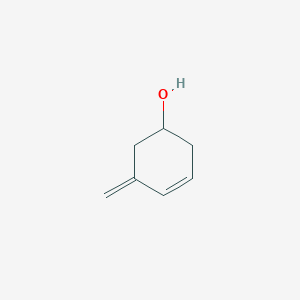
lithium;2-phenyl-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;2-phenyl-1,3-dioxane is an organic compound that belongs to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at the 1 and 3 positions and a phenyl group attached to the second carbon. The presence of lithium in the compound suggests it may have unique properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dioxanes can be synthesized from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . A common method involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include the use of trialkyl orthoformate and a catalytic amount of tetrabutylammonium tribromide in absolute alcohol .
Industrial Production Methods
Industrial production of 1,3-dioxanes typically involves the acetalization of aldehydes or ketones with diols in the presence of acid catalysts. The reaction conditions are optimized to achieve high yields and purity of the desired product. The use of molecular sieves or orthoesters can help in the effective removal of water formed during the reaction .
化学反応の分析
Types of Reactions
Lithium;2-phenyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminium hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminium hydride, sodium borohydride.
Substitution: Organolithium reagents, Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
科学的研究の応用
Lithium;2-phenyl-1,3-dioxane has several applications in scientific research:
作用機序
The mechanism of action of lithium;2-phenyl-1,3-dioxane involves its interaction with molecular targets through its functional groups. The lithium ion can form complexes with various substrates, influencing the stability and reactivity of the compound. The dioxane ring provides a stable framework that can undergo various chemical transformations, making it a versatile intermediate in organic synthesis .
類似化合物との比較
Similar Compounds
1,3-Dioxolane: A five-membered ring analog of 1,3-dioxane with similar reactivity but different physical properties.
Tetrahydrofuran: A related compound with a five-membered ring containing one oxygen atom, used as a solvent and in polymer production.
Uniqueness
Lithium;2-phenyl-1,3-dioxane is unique due to the presence of the lithium ion, which imparts distinct chemical properties and reactivity. The phenyl group also adds to its versatility in organic synthesis, making it a valuable compound in various research and industrial applications .
特性
CAS番号 |
110346-99-1 |
|---|---|
分子式 |
C10H11LiO2 |
分子量 |
170.2 g/mol |
IUPAC名 |
lithium;2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C10H11O2.Li/c1-2-5-9(6-3-1)10-11-7-4-8-12-10;/h1-2,5-6,10H,4,7-8H2;/q-1;+1 |
InChIキー |
MEVNKRZBACDWAJ-UHFFFAOYSA-N |
正規SMILES |
[Li+].C1COC(OC1)C2=CC=C[C-]=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


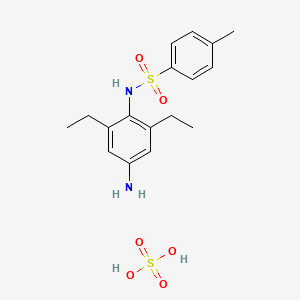
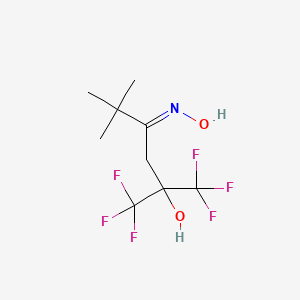
![Butanoic acid, 4,4'-[2,7-naphthalenediylbis(oxy)]bis-](/img/structure/B14332406.png)
![4-[4-(4-Fluorophenoxy)phenyl]-4-oxobut-2-enoic acid](/img/structure/B14332411.png)
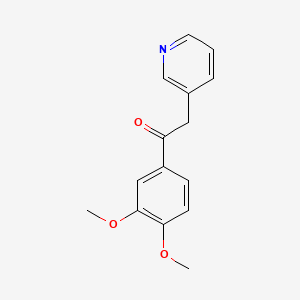
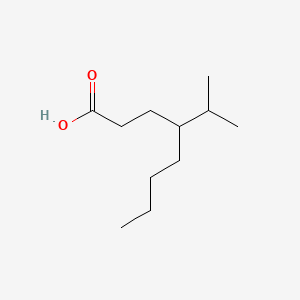
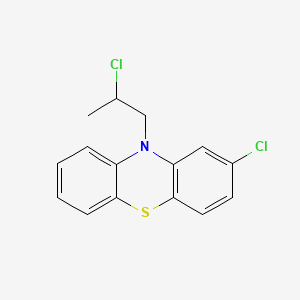
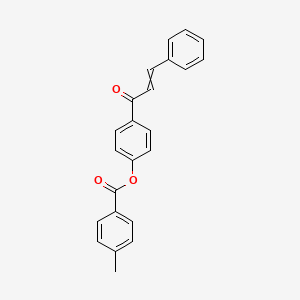
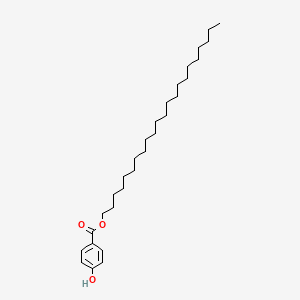
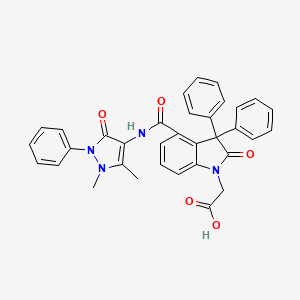
![(E)-1-[4-(4-Bromobutoxy)phenyl]-2-(4-butylphenyl)diazene](/img/structure/B14332471.png)
